![molecular formula C26H28N4O3 B2825717 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941977-42-0](/img/no-structure.png)

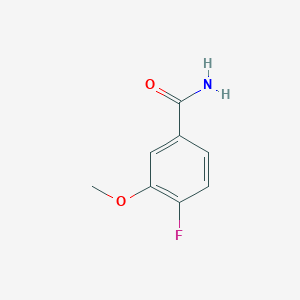

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

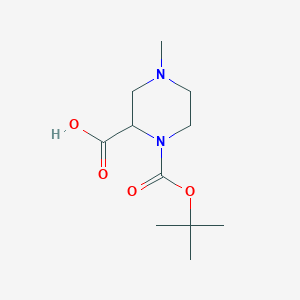

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The exploration of pyrazole-acetamide derivatives in scientific research has led to the synthesis of novel compounds with significant potential in various applications. One study focused on the synthesis of two pyrazole-acetamide derivatives, characterized through spectroscopic methods. These derivatives were used to create coordination complexes with Co(II) and Cu(II), showing distinctive supramolecular architectures and significant antioxidant activity, highlighting the versatility and functional potential of pyrazole-acetamide compounds in creating new materials with desirable properties (Chkirate et al., 2019).

Pharmacological Potential

Pyrazole-acetamide derivatives have also been investigated for their pharmacological potential. One such study examined the antipsychotic-like profile of certain pyrazole-acetamide derivatives, finding that they reduced spontaneous locomotion in mice without interacting with dopamine receptors. This unique activity profile suggests these compounds could offer a novel approach to antipsychotic therapy, diverging from traditional treatments and potentially reducing side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Material Science and Nanotechnology

Pyrazole-acetamide derivatives have found applications in material science and nanotechnology, particularly in the design and development of new crystalline structures with advanced optical properties. Research in this area focuses on understanding the linear and nonlinear optical behavior of these compounds, revealing their potential as candidates for optical switches, modulators, and other photonic devices. Such investigations underscore the importance of pyrazole-acetamide derivatives in advancing optical technology and developing new materials for electronics and photonics (Castro et al., 2017).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of pyrazole-acetamide derivatives have been a subject of interest in medicinal chemistry. For instance, novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, containing the pyrazole-acetamide moiety, demonstrated promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011). Additionally, research on the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties, based on pyrazole-acetamide precursors, has shown significant insecticidal activity, suggesting these compounds could serve as effective pest control agents (Fadda et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the attachment of the butoxyphenyl and ethylphenyl groups to the ring system. The final step involves the acetylation of the amine group present in the ethylphenyl group.", "Starting Materials": [ "4-butoxyaniline", "ethyl 4-bromobenzoate", "2-hydrazinylpyrazine", "4-ethylphenylamine", "acetic anhydride", "triethylamine", "sodium acetate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydrazinylpyrazin-5-yl)phenol by reacting 2-hydrazinylpyrazine with 4-butoxyaniline in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine by reacting 2-(2-hydrazinylpyrazin-5-yl)phenol with ethyl 4-bromobenzoate in the presence of triethylamine and sodium acetate in dichloromethane under reflux conditions.", "Step 3: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide by reacting 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with 4-ethylphenylamine and acetic anhydride in the presence of triethylamine in dichloromethane under reflux conditions." ] } | |

CAS-Nummer |

941977-42-0 |

Molekularformel |

C26H28N4O3 |

Molekulargewicht |

444.535 |

IUPAC-Name |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31) |

InChI-Schlüssel |

CPVOGJFLGWDEIF-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)

![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)